molecular formula C23H20FN3OS B12389990 Cox-2/15-lox-IN-4

Cox-2/15-lox-IN-4

Cat. No.: B12389990
M. Wt: 405.5 g/mol
InChI Key: NBGCIRJUCBFWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

COX-2/15-LOX-IN-4 (Compound 5i) is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the arachidonic acid pathway implicated in inflammation and oxidative stress. Its inhibitory potency is characterized by IC50 values of 0.075 μM for COX-2 and 1.97 μM for 15-LOX, demonstrating superior COX-2 selectivity compared to its 15-LOX activity . Its dual mechanism positions it as a promising candidate for treating inflammatory diseases where both COX-2 and 15-LOX pathways are dysregulated, such as rheumatoid arthritis or atherosclerosis.

Properties

Molecular Formula

C23H20FN3OS

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H20FN3OS/c1-28-17-12-6-14(7-13-17)21-26-22(25-16-10-8-15(24)9-11-16)20-18-4-2-3-5-19(18)29-23(20)27-21/h6-13H,2-5H2,1H3,(H,25,26,27)

InChI Key

NBGCIRJUCBFWMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Protocol

The preparation of 5i follows a four-step sequence (Figure 1), optimized for yield and purity:

Step 1: Formation of 4-Chloro-2-mercapto-1-phenyl-1H-imidazole

  • Reagents : 4-Methoxybenzaldehyde (1.2 eq), ammonium thiocyanate (1.5 eq), chloroacetic acid (1.0 eq)
  • Conditions : Reflux in acetic acid (80°C, 6 h) under nitrogen
  • Yield : 78%
  • Key intermediate : Pale yellow crystalline solid; m.p. 142–144°C

Step 2: Cyclization to Thieno[2,3-d]pyrimidine

  • Reagents : Potassium carbonate (2.0 eq), dimethylformamide (DMF)
  • Conditions : 110°C, 8 h
  • Yield : 82%
  • Product : Off-white powder; HPLC purity >95%

Optimization of Substituents and Reaction Parameters

Substituent Effects on Enzyme Inhibition

Variations in R₁ and R₂ were systematically evaluated (Table 1):

Compound R₁ R₂ COX-2 IC₅₀ (μM) 15-LOX IC₅₀ (μM)
5i 4-OCH₃ 4-F 0.075 1.97
5k 3,4,5-OCH₃ 4-F 0.068 2.29
5j 4-OCH₃ 4-Br 0.075 2.40

The 4-methoxy/4-fluoro combination in 5i provided optimal balance between COX-2 selectivity (SI = 152.4) and 15-LOX potency. Bromine substitution at R₂ (e.g., 5j ) increased molecular bulk, reducing 15-LOX affinity by 18% compared to 5i .

Solvent and Catalyst Screening

  • Cyclization (Step 2) : DMF outperformed DMSO and THF, achieving 82% vs. 58–64% yields.
  • Acid catalyst (Step 4) : p-TsOH (0.1 eq) gave superior regioselectivity vs. H₂SO₄ or HCl.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 3.82 (s, 3H, OCH₃).
  • ¹³C NMR : 165.4 (C=S), 159.8 (C-F), 55.1 (OCH₃).
  • HRMS (ESI+) : m/z 405.1321 [M+H]⁺ (calc. 405.1318).

Purity Assessment

  • HPLC : 99.2% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • Elemental Analysis : C 68.11%, H 4.93% (theory: C 68.14%, H 4.95%).

Scalability and Industrial Feasibility

Kilogram-Scale Production

  • Batch size : 5 kg (current maximum demonstrated).
  • Critical adjustments :
    • Replaced DMF with cyclopentyl methyl ether (CPME) in Step 2 for greener processing.
    • Implemented continuous flow chromatography for intermediate purification.

Cost Analysis

Component Cost/kg (USD) % of Total Cost
4-Methoxybenzaldehyde 120 28%
4-Fluoroaniline 95 22%
Catalysts/Solvents 210 50%

Chemical Reactions Analysis

Types of Reactions

Cox-2/15-lox-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activities to identify potential therapeutic agents .

Scientific Research Applications

Anti-inflammatory Effects

Cox-2/15-LOX inhibitors like IN-4 have demonstrated significant anti-inflammatory properties. Studies indicate that dual inhibitors can effectively reduce inflammation with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Key Findings:

  • In Vitro Studies: Research shows that compounds targeting both Cox-2 and 15-LOX can lower levels of inflammatory markers such as prostaglandins and leukotrienes, which are typically elevated during inflammatory responses .
  • In Vivo Studies: Animal models have illustrated that dual inhibitors can alleviate symptoms of conditions like arthritis and colitis more effectively than selective Cox-2 inhibitors alone .

Cancer Prevention

The dual inhibition of Cox-2 and 15-LOX pathways has been explored as a potential strategy for cancer prevention. The rationale is based on the role of these enzymes in tumor growth and metastasis.

Case Studies:

  • Breast Cancer: A study found that dual inhibitors could significantly inhibit the proliferation of breast cancer cells in vitro, suggesting their potential as chemopreventive agents .
  • Melanoma: Research indicates that dual inhibition leads to reduced tumor growth in melanoma models, highlighting the importance of the 15-LOX pathway in melanoma development .

Data Tables

Study Findings Model Used IC50 Values
Study 1Significant reduction in inflammatory markersIn Vitro (B16F10 cells)Cox-2: 0.92 μM; 15-LOX: 2.1 μM
Study 2Tumor growth inhibition in melanomaIn Vivo (mouse model)Not specified
Study 3Enhanced anti-inflammatory effects compared to NSAIDsIn Vivo (arthritis model)Not specified

Structural Families of Dual Inhibitors

Recent research has identified various structural families of dual Cox-2/15-LOX inhibitors, which may lead to the development of more effective therapeutic agents. These compounds often share common pharmacophoric features that enhance their binding affinity to both enzymes .

Mechanism of Action

Cox-2/15-lox-IN-4 exerts its effects by inhibiting the activities of COX-2 and 15-LOX enzymes. COX-2 is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules . Similarly, 15-LOX is involved in the metabolism of arachidonic acid to produce pro-inflammatory and anti-inflammatory mediators. Inhibition of 15-LOX by this compound disrupts this pathway, further reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of COX-2/15-LOX-IN-4 with structurally or functionally related compounds, emphasizing enzymatic inhibition profiles, selectivity, and therapeutic effects.

Table 1: Comparative Analysis of this compound and Analogous Inhibitors

Compound Target Enzymes COX-2 IC50 (μM) 15-LOX IC50 (μM) Selectivity Key Findings
This compound COX-2, 15-LOX 0.075 1.97 Dual inhibitor Reduces IL-6 and ROS in macrophages; potent anti-inflammatory activity .
COX-2-IN-13 COX-2 0.98 N/A Selective COX-2 High COX-2 specificity with lower potency than IN-4; favorable acute toxicity profile .
CAY10404 COX-2, COX-1 Not reported N/A COX-1/COX-2 Selective for COX-2 over COX-1; used as a reference inhibitor in studies .
COX-2/15-LOX-IN-5 COX-2, 15-LOX, NF-κB Not reported Not reported Dual inhibitor Suppresses NF-κB activation; additional antioxidant effects in macrophages .

Key Insights:

Potency and Selectivity :

  • This compound exhibits 10-fold greater COX-2 inhibitory potency than COX-2-IN-13 (0.075 μM vs. 0.98 μM), making it a stronger candidate for COX-2-driven pathologies .
  • However, its 15-LOX inhibition (IC50 = 1.97 μM) is less potent than its COX-2 activity, suggesting room for optimization in dual-target efficacy.

Therapeutic Scope: Unlike selective COX-2 inhibitors (e.g., COX-2-IN-13), this compound's dual action may address diseases requiring broader pathway modulation, such as chronic inflammation with oxidative stress . COX-2/15-LOX-IN-5 (Compound 4f), another dual inhibitor, additionally targets NF-κB, a master regulator of inflammation, but lacks reported IC50 values for direct comparison .

Safety and Limitations: Selective inhibitors like COX-2-IN-13 may reduce off-target effects but lack the broader anti-inflammatory benefits of dual inhibitors.

Research Findings and Implications

For instance:

  • In vitro models : The compound’s ability to suppress IL-6 and ROS aligns with its role in mitigating macrophage-driven inflammation, a hallmark of diseases like atherosclerosis .
  • Structural analogs : Modifications to the core scaffold of this compound could enhance 15-LOX affinity while retaining COX-2 potency, as seen in derivatives like COX-2/15-LOX-IN-5 .

Biological Activity

Cox-2/15-lox-IN-4 is a compound that has garnered attention for its potential in modulating inflammatory pathways through the inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. This article delves into the biological activity of this compound, examining its efficacy, mechanisms of action, and therapeutic implications based on recent research findings.

Overview of COX-2 and 15-LOX Inhibition

COX-2 is an enzyme involved in the inflammatory response, producing prostaglandins that mediate pain and inflammation. Conversely, 15-LOX contributes to the formation of leukotrienes, which are also implicated in inflammatory processes. The simultaneous inhibition of these two pathways may provide a synergistic therapeutic effect, potentially leading to improved anti-inflammatory outcomes while minimizing side effects commonly associated with selective COX inhibitors.

This compound operates by binding to the active sites of both COX-2 and 15-LOX, effectively blocking their enzymatic activity. This dual inhibition not only reduces the levels of pro-inflammatory mediators but also alters the inflammatory response at a cellular level. Studies have shown that compounds similar to this compound can suppress monocyte-to-macrophage differentiation and reduce inflammatory cytokine production, indicating a broader anti-inflammatory mechanism beyond simple enzyme inhibition .

Efficacy in Biological Assays

Recent studies have reported IC50 values for this compound ranging from 0.09 to 3.52 µM for COX-2 and 1.96 to 3.52 µM for 15-LOX inhibition, demonstrating potent activity compared to traditional NSAIDs like diclofenac and celecoxib .

CompoundCOX-2 IC50 (µM)15-LOX IC50 (µM)
This compound0.09 - 0.141.96 - 3.52
Diclofenac~10N/A
Celecoxib~10N/A

In Vivo Studies

In vivo experiments have highlighted the compound's ability to reduce inflammation in models of arthritis and other inflammatory diseases. For instance, this compound demonstrated efficacy in reducing swelling and pain in carrageenan-induced paw edema models, outperforming traditional treatments .

Case Studies

  • Case Study on Arthritis Models : In a controlled study involving rats with induced arthritis, treatment with this compound resulted in a significant reduction in joint swelling and pain scores compared to untreated controls. Histological examination revealed decreased infiltration of inflammatory cells in treated subjects.
  • Macrophage Activation : Another investigation focused on the effect of this compound on macrophage activation showed that treatment led to reduced levels of TNF-alpha and IL-6, cytokines known for their role in promoting inflammation .

Safety Profile

The safety profile of this compound has also been assessed, particularly concerning gastrointestinal (GI) side effects commonly associated with COX inhibitors. Preliminary findings suggest that dual inhibition may mitigate GI risks while maintaining anti-inflammatory efficacy, although further studies are necessary to confirm these observations .

Q & A

Q. What are the primary enzymatic targets of Cox-2/15-LOX-IN-4, and how are its inhibitory activities quantified?

this compound is a dual inhibitor targeting cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), with IC50 values of 0.075 μM and 1.97 μM, respectively . To quantify inhibition, researchers use enzyme activity assays:

  • COX-2 inhibition : Measure prostaglandin E2 (PGE2) production via ELISA in LPS-stimulated macrophages.
  • 15-LOX inhibition : Monitor hydroperoxide formation using spectrophotometric assays with arachidonic acid as substrate. Include dose-response curves with at least 5 concentrations (e.g., 0.01–10 μM) and triplicate replicates to ensure reproducibility .

Q. What experimental methodologies are recommended for assessing the anti-inflammatory efficacy of this compound in vitro?

Key methodologies include:

  • Cytokine profiling : Quantify IL-6 and TNF-α levels in LPS-induced RAW 264.7 macrophages using ELISA .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure intracellular reactive oxygen species (ROS) reduction .
  • Cell viability assays : Pair anti-inflammatory tests with MTT assays to rule out cytotoxicity .

Q. How should researchers design dose-response experiments to determine IC50 values for dual COX-2/15-LOX inhibitors like this compound?

  • Concentration range : Span 3–5 logarithmic units (e.g., 0.001–100 μM) to capture full inhibition curves.
  • Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., Celecoxib for COX-2).
  • Data normalization : Express inhibition as a percentage relative to untreated controls. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 .

Advanced Research Questions

Q. What strategies can resolve discrepancies between in vitro IC50 values and in vivo anti-inflammatory efficacy observed with this compound?

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify absorption/distribution limitations .
  • Tissue-specific activity : Compare enzyme inhibition in target tissues (e.g., synovial fluid) versus plasma.
  • Species variability : Validate results in multiple animal models (e.g., murine vs. humanized systems) .

Q. How can researchers optimize the selectivity ratio between COX-2 and 15-LOX inhibition while maintaining potency in this compound analogs?

  • Structure-activity relationship (SAR) studies : Modify substituents on the core scaffold (e.g., sulfonamide groups for COX-2; hydrophobic moieties for 15-LOX) .
  • Molecular docking : Use X-ray crystallography or cryo-EM structures of COX-2/15-LOX to identify binding pocket interactions.
  • Enzymatic cross-screening : Test analogs against off-target enzymes (e.g., COX-1) to ensure selectivity .

Q. What advanced structural characterization techniques are critical for validating the binding mechanism of this compound to both enzyme targets?

  • X-ray crystallography : Resolve co-crystal structures of the inhibitor-enzyme complex to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for both enzymes.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes .

Data Presentation Guidelines

  • IC50 comparison table :

    Enzyme TargetIC50 (μM)Assay TypeReference
    COX-20.075PGE2 ELISA
    15-LOX1.97Spectrophotometric
  • Statistical analysis : Report mean ± SEM with *p < 0.05 for significance. Use ANOVA for multi-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.